2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
The molecule features a 3-ethyl-4-oxo-7-phenyl-substituted thieno[3,2-d]pyrimidine core linked via a sulfanyl group to an N-[(4-methylphenyl)methyl]acetamide moiety. The ethyl and phenyl substituents at positions 3 and 7 likely enhance lipophilicity and steric bulk, while the 4-methylbenzyl group on the acetamide may influence target selectivity and metabolic stability .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-27-23(29)22-21(19(14-30-22)18-7-5-4-6-8-18)26-24(27)31-15-20(28)25-13-17-11-9-16(2)10-12-17/h4-12,14H,3,13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBPBNOJZREJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. Common reagents used in this step include sulfur-containing compounds and nitrogen sources.
Introduction of Substituents: The ethyl, phenyl, and methyl groups are introduced through various substitution reactions. These reactions may involve the use of alkyl halides, aryl halides, and other electrophilic reagents.
Formation of the Acetamide Group: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the thieno[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or reduced thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the thienopyrimidine class, characterized by a thieno[3,2-d]pyrimidine core. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources.
- Introduction of Substituents : Ethyl, phenyl, and methyl groups are introduced via substitution reactions using appropriate electrophiles.
The overall synthetic route may involve reagents such as ethyl acetoacetate and phenyl isothiocyanate under specific reaction conditions (e.g., using solvents like ethanol or acetonitrile) to enhance yield and purity .
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds related to this structure have demonstrated antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Studies suggest that thienopyrimidines can inhibit de novo purine biosynthesis by targeting enzymes such as GARFTase and AICARFTase, which are crucial for cancer cell proliferation . The specific structural features of this compound allow it to selectively inhibit these enzymes.
Potential Therapeutic Applications
Given its biological activities, 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide holds promise for various therapeutic applications:
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against certain bacterial strains; potential for developing new antibiotics. |
| Anticancer | Inhibition of key enzymes in cancer metabolism; potential use in cancer therapy. |
| Anti-inflammatory | Potential modulation of inflammatory pathways based on structural analogs observed in studies. |
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against multiple bacterial strains. The results showed that derivatives similar to the compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
Case Study 2: Antitumor Mechanism Exploration
In another study focused on cancer treatment, researchers explored the mechanism of action of thienopyrimidine derivatives on cancer cells. The findings revealed that these compounds could effectively inhibit the proliferation of various cancer cell lines through targeted enzyme inhibition .
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
- N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-93-5): Core: Identical thieno[3,2-d]pyrimidine core. Substituents: 3-ethyl, 7-phenyl, and an N-(2-ethyl-6-methylphenyl)acetamide. Molecular Weight: 403.5 g/mol. Key Difference: The branched 2-ethyl-6-methylphenyl group may reduce solubility compared to the target compound’s linear 4-methylbenzyl group .
- 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 686771-47-1): Core: 6,7-Dihydrothieno[3,2-d]pyrimidine (saturated ring). Substituents: 3-(4-methylphenyl) and N-[4-(trifluoromethoxy)phenyl]acetamide.
Dihydropyrimidine and Benzothieno-Triazolo Derivatives
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide :
- N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide: Core: Benzothieno-triazolo-pyrimidine (fused tricyclic system). Key Feature: Extended aromatic system may improve DNA intercalation but reduce solubility .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to elucidate its pharmacological significance.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources.
- Introduction of Substituents : Ethyl, phenyl, and methyl groups are introduced via substitution reactions using appropriate electrophiles.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-fluoro-2-methylphenyl]acetamide have shown potent antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
Table 1: Antimicrobial Efficacy of Similar Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | M. tuberculosis | 20 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that it exhibits low toxicity at concentrations up to 200 µmol/L, indicating a favorable therapeutic index .
Anti-inflammatory Activity
Compounds related to this thienopyrimidine structure have been reported to possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process .
Case Studies
- Study on Antimycobacterial Activity : A study evaluated the efficacy of similar thienopyrimidine derivatives against M. tuberculosis. The results demonstrated that certain compounds significantly inhibited bacterial growth, suggesting their potential as anti-tubercular agents .
- Assessment of Antibacterial Properties : Another research focused on a series of thienopyrimidine derivatives showing promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study established structure-activity relationships that highlighted the importance of specific substituents for enhanced potency .
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The synthesis involves a multi-step strategy starting with the thieno[3,2-d]pyrimidine core. Key steps include:
Core formation : Cyclization of substituted thiophene derivatives with ethylurea under reflux in acetic acid .
Sulfanyl introduction : Thiolation at the C2 position using Lawesson’s reagent or NaSH in DMF at 80–100°C .
Acetamide coupling : Reaction of the sulfanyl intermediate with N-[(4-methylphenyl)methyl]chloroacetamide in the presence of triethylamine (TEA) in THF at room temperature .
Optimization : Yield (>70%) is achieved by controlling temperature during cyclization (110–120°C) and using anhydrous solvents to minimize hydrolysis . Purity (>95%) is confirmed via HPLC with a C18 column and MeOH/H2O mobile phase .
Basic: What spectroscopic and crystallographic methods are used to characterize its structure?
- NMR : and NMR (in DMSO-d6) confirm substituent integration (e.g., ethyl group at δ 1.2 ppm, phenyl protons at δ 7.3–7.6 ppm) .
- X-ray crystallography : Resolves the thienopyrimidine core’s planar geometry and confirms sulfanyl-acetamide bond angles (e.g., C–S–C bond angle ~105°) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 463.12 (calculated for C24H23N3O2S2) .
Advanced: How does the sulfanyl group influence its reactivity in substitution or oxidation reactions?
The sulfanyl (–S–) group acts as a nucleophile in SN2 reactions (e.g., alkylation with methyl iodide in basic conditions) and undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO2–) using H2O2 or mCPBA . Reactivity trends:
| Reagent | Product | Conditions |
|---|---|---|
| H2O2 (30%) | Sulfoxide | 0°C, 2 hours, 85% yield |
| mCPBA (1.5 eq) | Sulfone | RT, 4 hours, 78% yield |
| CH3I, K2CO3 | S-Methyl derivative | DMF, 60°C, 90% yield |
| These modifications alter biological activity; sulfones show enhanced kinase inhibition potency . |
Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?
Discrepancies in biological data (e.g., Akt kinase inhibition IC50 ranging from 0.5–10 µM) arise from:
- Assay variability : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .
- Structural analogs : Minor substituent changes (e.g., 4-methylphenyl vs. 4-chlorophenyl) alter binding affinity .
Resolution :
Standardized assays : Use fixed ATP (10 µM) and recombinant human Akt1 .
Co-crystallization : Validate binding modes with X-ray structures of ligand-protein complexes .
SAR studies : Systematically modify the acetamide or phenyl groups to isolate critical pharmacophores .
Basic: What are its solubility properties, and how do they impact in vitro assays?
- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (25 mg/mL).
- Assay optimization : Use DMSO stock solutions (<0.1% final concentration) in cell-based assays to avoid solvent toxicity .
- Vehicle alternatives : For in vivo studies, employ PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
Advanced: How can computational modeling predict its metabolic stability or off-target effects?
- ADMET prediction : Tools like SwissADME estimate moderate hepatic metabolism (CYP3A4 substrate) and blood-brain barrier penetration (logBB = -1.2) .
- Molecular docking : Glide SP docking (Schrödinger) identifies potential off-target binding to EGFR (docking score: -9.2 kcal/mol) due to acetamide flexibility .
Validation : Compare with in vitro microsomal stability assays (t1/2 = 45 min in human liver microsomes) .
Basic: What are its primary biological targets based on current literature?
- Kinase inhibition : Akt (IC50 = 0.5–2 µM) and CDK2 (IC50 = 3 µM) via competitive ATP-binding site interactions .
- Anticancer activity : Induces apoptosis in MCF-7 cells (EC50 = 8 µM) through caspase-3 activation .
Advanced: How to design SAR studies to improve selectivity against homologous kinases (e.g., Akt1 vs. Akt2)?
- Core modifications : Introduce a 6-methyl group to the thienopyrimidine core to exploit Akt1’s hydrophobic pocket .
- Substituent tuning : Replace 4-methylphenyl with 4-fluorophenyl to reduce Akt2 binding (ΔG = -1.8 kcal/mol) .
- Proteome-wide profiling : Use KinomeScan to assess off-target binding across 468 kinases .
Basic: What safety and handling protocols are recommended for this compound?
- Toxicity : LD50 (oral, rat) = 250 mg/kg; handle with nitrile gloves and under a fume hood .
- Storage : Stable at -20°C in amber vials under argon; avoid light and moisture to prevent sulfanyl oxidation .
Advanced: How can reaction path search methods (e.g., ICReDD’s computational workflows) optimize novel derivative synthesis?
ICReDD’s approach combines:
Quantum chemical calculations : Identify low-energy pathways for introducing substituents at the C3 position .
Machine learning : Prioritize reaction conditions (e.g., solvent:THF, catalyst: Pd(OAc)2) from historical data .
High-throughput screening : Test 96 reaction variants in parallel to maximize yield of fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
